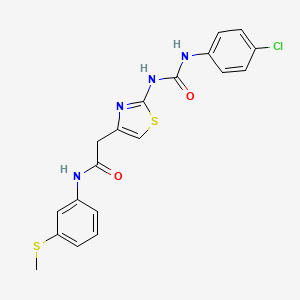

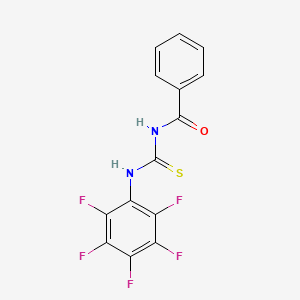

N-benzoyl-N'-(2,3,4,5,6-pentafluorophenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

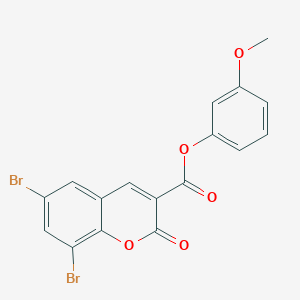

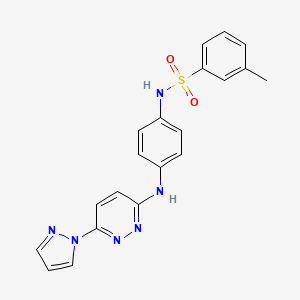

N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is a compound that belongs to the class of organic compounds known as N-benzylbenzamides . It is a derivative of thiourea, which are nitrogen- and sulfur-containing compounds that display important pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea derivatives involves the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions . The chemical structure of thioureas was confirmed using FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactivity allows for various transformations, enabling chemists to create a diverse range of heterocyclic cores and other demanding scaffolds .

Pharmacological Research

In pharmacology, derivatives of this thiourea are evaluated for their potential as inhibitors of various enzymes, such as α-amylase and α-glucosidase, which are significant in the study of diabetes and other metabolic disorders. They also show promise in antibacterial and antioxidant studies .

Coordination Chemistry

Due to its multiple binding sites, 1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea is a flexible ligand for complexation with transition metals. This property is highly valued in coordination chemistry for the development of new metal complexes with potential applications in catalysis and materials science .

Material Sciences

The structural features of this compound make it suitable for applications in material sciences. It can be used in the synthesis of high molecular weight fluorinated aromatic polymers, which are important in the development of advanced materials with specific properties .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as derivatization reagents. For example, they can be employed in methods for the determination of primary amines in complex matrices like sewage sludge, which is crucial for environmental monitoring .

Biomedical Applications

Thiourea derivatives exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. Preliminary in vitro evaluations have indicated distinct cytotoxicity profiles against certain cancer cell lines, suggesting potential use in cancer research .

Propiedades

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5N2OS/c15-7-8(16)10(18)12(11(19)9(7)17)20-14(23)21-13(22)6-4-2-1-3-5-6/h1-5H,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCPSTIBZHIIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-(2,3,4,5,6-pentafluorophenyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(oxolan-3-yl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2881422.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2881424.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B2881427.png)

![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)

![2-((2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2881437.png)

![ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2881438.png)